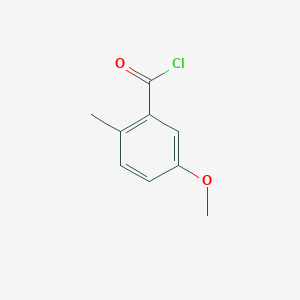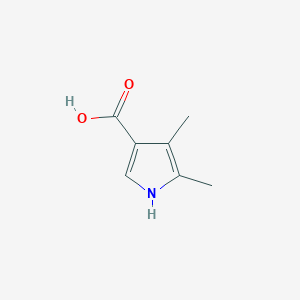
4,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by two methyl groups at positions 4 and 5 and a carboxylic acid group at position 3 on the pyrrole ring. It is a significant intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and dyestuffs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the decarboxylation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that optimize yield and minimize the use of expensive solvents. The solvent-free decarboxylation process is particularly advantageous for industrial applications due to its cost-effectiveness and reduced reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Hydrogenated pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrrole compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Used in the study of enzyme inhibitors and receptor binding studies.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Wirkmechanismus
The mechanism of action of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core but differs in its functional groups and biological activity.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: An intermediate in the synthesis of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another pyrrole derivative with different substituents and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility as an intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C7H9NO2 |
|---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
4,5-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c1-4-5(2)8-3-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) |
InChI-Schlüssel |
SUPKZKJXRCYBSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC=C1C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


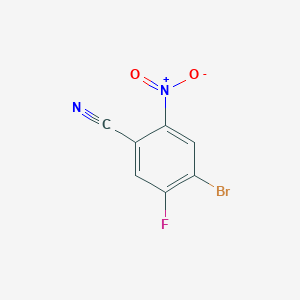
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)

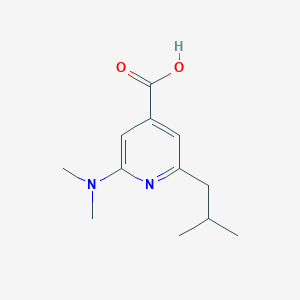
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)

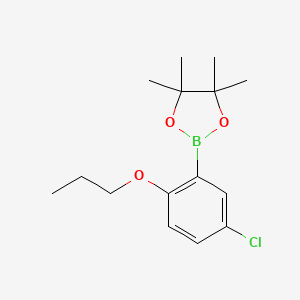
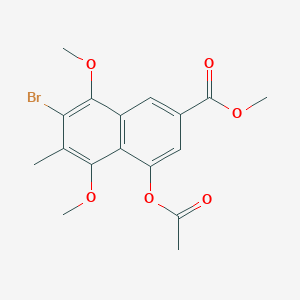

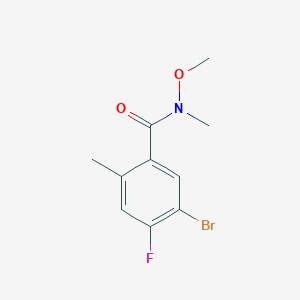
![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)

